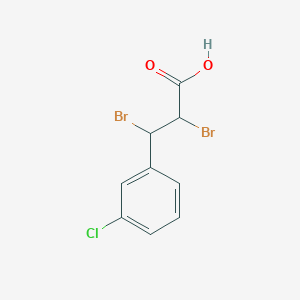
2,3-Dibromo-3-(3-chlorophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-3-(3-chlorophenyl)propanoic acid is a chemical compound with the molecular formula C9H7Br2ClO2 and a molecular weight of 311.41 g/mol . It is typically found as a white to off-white powder and is used in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-3-(3-chlorophenyl)propanoic acid can be achieved through the bromination of trans-cinnamic acid. This reaction involves the addition of bromine to the double bond of trans-cinnamic acid, resulting in the formation of the dibromo compound . The reaction is typically carried out in an ethanol-water mixture (1:1) to facilitate crystallization .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the bromination of appropriate precursors under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromo-3-(3-chlorophenyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can undergo oxidation to form various oxidized products.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines and thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted derivatives, while reduction and oxidation reactions produce corresponding reduced or oxidized forms .
Scientific Research Applications
2,3-Dibromo-3-(3-chlorophenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,3-Dibromo-3-(3-chlorophenyl)propanoic acid involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of protein function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
2,3-Dibromo-3-phenylpropanoic acid: Similar in structure but lacks the chlorine atom.
2,3-Dibromo-3-(4-chlorophenyl)propanoic acid: Similar but with the chlorine atom in a different position.
2,3-Dibromopropionic acid: Lacks the phenyl and chlorine groups.
Uniqueness: 2,3-Dibromo-3-(3-chlorophenyl)propanoic acid is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
5431-97-0 |
|---|---|
Molecular Formula |
C9H7Br2ClO2 |
Molecular Weight |
342.41 g/mol |
IUPAC Name |
2,3-dibromo-3-(3-chlorophenyl)propanoic acid |
InChI |
InChI=1S/C9H7Br2ClO2/c10-7(8(11)9(13)14)5-2-1-3-6(12)4-5/h1-4,7-8H,(H,13,14) |
InChI Key |
BHVQFJAWAAQZCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C(C(=O)O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















